molecular formula C19H29ClO2 B15293469 3-Hydroxy-4-chloroandrostan-17-one

3-Hydroxy-4-chloroandrostan-17-one

Cat. No.: B15293469
M. Wt: 324.9 g/mol
InChI Key: KQBJWRFVCBUMGI-CNPOMBOJSA-N
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Description

3-Hydroxy-4-chloroandrostan-17-one is a steroidal compound with the molecular formula C19H29ClO2. It is a metabolite of 4-chlorotestosterone acetate, commonly found in the urine of cattle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-4-chloroandrostan-17-one typically involves the chlorination of androstan-17-one derivatives. One common method includes the reaction of 4-chlorotestosterone acetate with specific reagents under controlled conditions to yield the desired product . The reaction conditions often involve the use of solvents like acetone and catalysts to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar chlorination techniques. The process is optimized for higher yields and purity, ensuring the compound meets the required standards for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-4-chloroandrostan-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-chloroandrostan-17-one involves its interaction with specific molecular targets and pathways. It may act on steroid receptors, influencing gene expression and protein synthesis. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the cellular and molecular levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Hydroxy-4-chloroandrostan-17-one include:

Uniqueness

What sets this compound apart is its unique combination of a hydroxyl group at the 3-position and a chlorine atom at the 4-position. This structural configuration imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C19H29ClO2

Molecular Weight

324.9 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C19H29ClO2/c1-18-10-8-15(21)17(20)14(18)4-3-11-12-5-6-16(22)19(12,2)9-7-13(11)18/h11-15,17,21H,3-10H2,1-2H3/t11-,12-,13-,14?,15?,17?,18+,19-/m0/s1

InChI Key

KQBJWRFVCBUMGI-CNPOMBOJSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)Cl)O

Canonical SMILES

CC12CCC(C(C1CCC3C2CCC4(C3CCC4=O)C)Cl)O

Origin of Product

United States

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